molecular formula C8H3Cl2NO2 B105665 4,7-Dichloroisatin CAS No. 18711-13-2

4,7-Dichloroisatin

Cat. No. B105665
CAS RN: 18711-13-2
M. Wt: 216.02 g/mol
InChI Key: NUXYYWOWNFEMNH-UHFFFAOYSA-N
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Description

4,7-Dichloroisatin, also known as 4,7-dichloroindoline-2,3-dione, is a chemical compound with the molecular formula C8H3Cl2NO2 . It has a molecular weight of 216.02 Da .


Physical And Chemical Properties Analysis

4,7-Dichloroisatin is a solid at 20 degrees Celsius . It has a density of 1.6±0.1 g/cm3 . The compound has a molar refractivity of 47.2±0.3 cm3, and a molar volume of 131.5±3.0 cm3 . It has a polar surface area of 46 Å2 and a polarizability of 18.7±0.5 10-24 cm3 . The surface tension of 4,7-Dichloroisatin is 59.6±3.0 dyne/cm .

Scientific Research Applications

Synthesis and Antioxidant Activity

4,7-Dichloroisatin has been utilized in research for synthesizing new derivatives. A study highlights the synthesis of novel derivatives of trichloroisatins and dichloroisatins through a catalyst-free one-pot reaction. The antioxidant activities of these compounds were evaluated and compared with synthetic antioxidants, demonstrating the potential of 4,7-Dichloroisatin derivatives in this area (Hezarcheshmeh & Azizian, 2021).

Molecular Mechanisms of Cisplatin

While not directly involving 4,7-Dichloroisatin, related research in the field of platinum-based chemotherapeutics, such as cisplatin, offers insights into the molecular mechanisms of action of similar compounds. Cisplatin, a well-known chemotherapeutic drug, operates by crosslinking with purine bases on DNA, inducing apoptosis in cancer cells. This mechanism can provide a comparative understanding of how similar compounds might interact at a molecular level (Dasari & Tchounwou, 2014).

Mechanisms of Cisplatin Resistance

Research into the resistance mechanisms of platinum-based drugs like cisplatin could shed light on the challenges that might be faced with 4,7-Dichloroisatin-based treatments. Various mechanisms accounting for the cisplatin-resistant phenotype of tumor cells have been described, including alterations in pre-target resistance, on-target resistance, and post-target resistance (Galluzzi et al., 2012).

Cytotoxicity and DNA Interaction

Studies on cisplatin and its isomers, such as trans-platinum compounds, provide insights into their cytotoxic effects on cancer cells, including DNA strand breakage and DNA-protein crosslinking. Understanding these mechanisms can help in grasping the potential applications and effects of 4,7-Dichloroisatin in similar scenarios (Farrell et al., 2004).

Safety And Hazards

4,7-Dichloroisatin may be harmful if swallowed and can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact with eyes, it is advised to seek medical attention immediately .

properties

IUPAC Name

4,7-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXYYWOWNFEMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370507
Record name 4,7-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloroisatin

CAS RN

18711-13-2
Record name 4,7-Dichloroisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18711-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloroisatin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloroisatin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
TV Moskovkina, MV Denisenko, AI Kalinovskii… - Russian Journal of …, 2013 - Springer
Oxidation of isatin and its 5-substituted analogs with potassium permanganate in anhydrous acetonitrile gave indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) and its 2,8-dimethyl-, 2,8-…
Number of citations: 25 link.springer.com
BK Bandlish, HJ Shine - The Journal of Organic Chemistry, 1977 - ACS Publications
60706-00-5; 3b, 60706-01-6; 3c, 60706-02-7; 3d, 60706-03-8; 3e, 60706-04-9; 3f, 60734-17-0; 3g, 60706-05-0; 4, 60706-06-1; 4, 7-dichloroisatin, 18711-13-2; ethyl 2-bromopropionate…
Number of citations: 113 pubs.acs.org
JA Golen, DR Manke - IUCrData, 2016 - scripts.iucr.org
The title compound, C8H3Cl2NO2, has a single near-planar molecule in the asymmetric unit, with the non-H atoms having a mean deviation from planarity of 0.042 Å. In the crystal, the …
Number of citations: 2 scripts.iucr.org
B Rai, RD Shukla, A Kumar - Green Chemistry, 2018 - pubs.rsc.org
A ZnO-NP catalyzed direct indolation of in situ generated tryptanthrin via C–H functionalization and C–C bond formation has been developed. This novel and greener approach has …
Number of citations: 27 pubs.rsc.org
AM Hamdy, NA Al-Masoudi, C Pannecouque… - RSC …, 2015 - pubs.rsc.org
Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin provide a convenient access to arylated methylisatins. The reactions proceed with excellent site-selectivity in favour of position 4…
Number of citations: 8 pubs.rsc.org
MG Patil, GA Thakur, RK Kadu… - Journal of Heterocyclic …, 2023 - Wiley Online Library
An efficient, unprecedented, catalyst‐free, and rapid synthesis of substituted 3‐hydroxy‐2‐oxindoles is described by the one‐pot, three‐component reaction of hydrazine hydrate, ethyl …
Number of citations: 2 onlinelibrary.wiley.com
WK Anderson, PF Corey - The Journal of Organic Chemistry, 1977 - ACS Publications
The 9/i-pyrrolo [l, 2-a] indole skeleton, first recognized in 1955, 1 hasbeen encounteredduring the course of investigations directed toward the synthesis of the antitumor agent mitomycin…
Number of citations: 19 pubs.acs.org
Y Zhang, BW Wei, H Lin, L Zhang, JX Liu, HQ Luo… - Green …, 2015 - pubs.rsc.org
The first example of an “on water” direct catalytic vinylogous Henry addition of 3,5-dialkyl-4-nitroisoxazoles to isatins is described, giving products in excellent yields and up to excellent …
Number of citations: 55 pubs.rsc.org
K Nurjamal, G Brahmachari - ChemistrySelect, 2019 - Wiley Online Library
A simple, straightforward, and eco‐friendly protocol for one‐pot synthesis of a new series of diversely functionalized spiro[indoline‐3,5′‐pyrido[2,3‐d]pyrimidines] (4)/spiro[…
BR Baker, RE SCHAUB, JP Joseph… - The Journal of …, 1952 - ACS Publications
“These compounds were prepared by the method employed for the parent isonitroso" acetanilide (6) with the exceptions noted. h Recrystallized from ethyl acetate-heptane'Anal. Calc’d …
Number of citations: 52 pubs.acs.org

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